molecular formula C14H26O8 B8223586 Hexanedioic acid, bis[2-(2-hydroxyethoxy)ethyl] ester CAS No. 22743-35-7

Hexanedioic acid, bis[2-(2-hydroxyethoxy)ethyl] ester

Cat. No.: B8223586
CAS No.: 22743-35-7
M. Wt: 322.35 g/mol
InChI Key: QVUFINULQDXNPU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanedioic acid, bis[2-(2-hydroxyethoxy)ethyl] ester can be synthesized through the esterification reaction between hexanedioic acid and 2-(2-hydroxyethoxy)ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of bis[2-(2-hydroxyethoxy)ethyl] hexanedioate may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to ensure high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Hexanedioic acid, bis[2-(2-hydroxyethoxy)ethyl] ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of bis[2-(2-hydroxyethoxy)ethyl] hexanedioate involves its interaction with specific molecular targets and pathways. The compound’s ester bonds can undergo hydrolysis, releasing hexanedioic acid and 2-(2-hydroxyethoxy)ethanol, which can then participate in various biochemical processes. The hydroxyl groups in the compound can also form hydrogen bonds with other molecules, influencing its interactions and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexanedioic acid, bis[2-(2-hydroxyethoxy)ethyl] ester is unique due to its specific combination of hydroxyl and ester functional groups. This combination imparts distinct chemical properties, such as solubility and reactivity, making it suitable for various applications in research and industry .

Properties

IUPAC Name

bis[2-(2-hydroxyethoxy)ethyl] hexanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O8/c15-5-7-19-9-11-21-13(17)3-1-2-4-14(18)22-12-10-20-8-6-16/h15-16H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUFINULQDXNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)OCCOCCO)CC(=O)OCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80726897
Record name Bis[2-(2-hydroxyethoxy)ethyl] hexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22743-35-7
Record name Bis[2-(2-hydroxyethoxy)ethyl] hexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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